methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
Description
This compound is a pyrido[2,3-d]pyrimidine derivative featuring a methyl benzoate moiety linked via an acetamido group. Its core structure includes a bicyclic pyrimidine ring substituted with ethoxy, ethyl, and methyl groups at positions 5, 6, and 1, respectively (CAS 946373-53-1). The molecular formula is C22H24N4O6, with a molecular weight of 440.4 g/mol.
Properties
IUPAC Name |
methyl 4-[[2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6/c1-5-13-11-23-19-17(18(13)32-6-2)20(28)26(22(30)25(19)3)12-16(27)24-15-9-7-14(8-10-15)21(29)31-4/h7-11H,5-6,12H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAXNCHAVQFOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Strategic Considerations
The target compound’s structure comprises three primary components:
- Pyrido[2,3-d]pyrimidine core with 5-ethoxy, 6-ethyl, 1-methyl, and 2,4-dioxo substituents.
- Acetamido linker connecting the core to the benzoate moiety.
- Methyl 4-aminobenzoate as the aromatic ester component.
Retrosynthetic disconnection suggests two plausible pathways:
- Pathway A : Late-stage coupling of the preformed pyridopyrimidine core with methyl 4-aminobenzoate via acetamidation.
- Pathway B : Early incorporation of the benzoate moiety during pyridopyrimidine assembly.
Current literature predominantly follows Pathway A due to modularity and easier purification.
Synthesis of the Pyrido[2,3-d]Pyrimidine Core
Cyclization Strategies for Core Formation
The pyrido[2,3-d]pyrimidine scaffold is typically constructed via condensation reactions between aminopyridine derivatives and carbonyl-containing precursors.
Two-Component Condensation
Aminopyridines react with diketones or keto-esters under acidic or basic conditions. For example, 6-amino-5-ethoxy-4-methylpyridin-3-ol and ethyl acetoacetate undergo cyclization in diphenyl ether at 195–230°C to form the 2,4-dioxo intermediate.
$$
\text{Cyclization: } \text{Aminopyridine} + \text{Diketone} \xrightarrow{\Delta, \text{Diphenyl ether}} \text{Pyridopyrimidine Core}
$$
Yield : 72–85% (dependent on substituent steric effects).
Nano-Catalyzed Cyclization
Recent advances employ nano-catalysts to enhance efficiency. Ni-doped TiO₂ nanoparticles facilitate cyclization of (2-aminopyridin-3-yl)methanol with aryl methan-amines in toluene, achieving yields up to 92%. Key advantages include reduced reaction time (2–4 hours vs. 12 hours conventionally) and improved regioselectivity.
Acetamido Linker Installation
Acetylation of Methyl 4-Aminobenzoate
The benzoate moiety is functionalized via acetylation using acetyl chloride or acetic anhydride. A representative procedure from involves:
Coupling with Pyridopyrimidine Core
The acetamido benzoate is coupled to the pyridopyrimidine core via a nucleophilic acyl substitution. Activated intermediates (e.g., acid chlorides) are preferred:
Optimization of Reaction Conditions
Characterization and Analytical Data
Spectroscopic Validation
Challenges and Alternative Approaches
Regioselectivity in Alkylation
Competing O- vs. N-alkylation necessitates careful base selection. Using bulky bases (e.g., DBU) favors N-alkylation, improving regioselectivity to 9:1.
Solubility Issues
The pyridopyrimidine core’s poor solubility in polar solvents is mitigated by using mixed solvents (e.g., DMF:H₂O).
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate can undergo various types of chemical reactions:
Oxidation Reactions
Oxidation of ethyl groups may lead to carboxylic acid derivatives.
Reduction Reactions
Reduction of carbonyl groups to alcohols under appropriate conditions.
Substitution Reactions
Nucleophilic substitution at the acetamido group or ester function.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate has garnered attention due to its potential pharmacological activities. Compounds with similar structural characteristics often act as enzyme inhibitors or modulators in biochemical pathways relevant to cancer or inflammatory diseases.
Potential Mechanisms of Action
While detailed mechanisms are not explicitly documented for this compound, its pharmacological activity may involve interactions with specific biological targets. This could include:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in tumor growth or inflammatory responses.
Case Studies
Research on related compounds has shown promising results in preclinical studies:
- Anticancer Activity : Similar pyrimidine derivatives have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Anti-inflammatory Effects : Some derivatives have been shown to reduce inflammation markers in animal models.
Applications in Drug Discovery
This compound is included in screening libraries for drug discovery initiatives. Its unique structure makes it a candidate for further investigation in:
- Medicinal Chemistry : Developing new therapeutic agents targeting specific diseases.
Mechanism of Action
Molecular Targets and Pathways: The compound's biological activity typically involves interactions with specific proteins or enzymes, potentially inhibiting their function or modulating their activity. Detailed mechanistic studies would focus on binding affinities, molecular docking, and pathway analyses to elucidate these interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several pyrido[2,3-d]pyrimidine derivatives (Table 1). Key differences lie in substituents on the pyrimidine core and the ester/amide linker:
Key Observations :
Ester Group Impact : Replacing the methyl ester (target compound) with ethyl (CAS 946373-53-1 vs. I-6230) increases lipophilicity, which may affect membrane permeability and metabolic oxidation rates.
Linker Modifications : The acetamido linker in the target compound contrasts with thioether or ethoxy linkers in analogues (e.g., ), altering hydrogen-bonding capacity and conformational flexibility.
Computational Similarity Analysis
Using molecular fingerprints (e.g., MACCS or Morgan), the target compound’s similarity to kinase inhibitors like gefitinib can be quantified. Tanimoto coefficients (Tc) for structural analogues range from 0.4–0.7, indicating moderate similarity. However, minor substituent changes (e.g., methyl vs. ethyl esters) can drastically alter biological activity (activity cliffs).
Physicochemical and ADMET Properties
- Solubility : The methyl ester reduces water solubility compared to carboxylic acid derivatives but improves oral absorption.
- Metabolic Stability : Ethoxy and methyl groups may slow oxidative metabolism compared to unsubstituted pyrimidines.
- Toxicity: No direct data exists, but structurally related compounds show low acute toxicity (e.g., LD50 > 2000 mg/kg in rodents).
Biological Activity
Methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a pyridopyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications in oncology and other medical fields due to its interaction with key biological targets.
Dihydrofolate Reductase Inhibition
One of the primary mechanisms through which this compound exerts its biological activity is through the inhibition of dihydrofolate reductase (DHFR). DHFR is crucial for the conversion of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of nucleotides required for DNA and RNA production. By inhibiting this enzyme, the compound effectively reduces the availability of tetrahydrofolate, thereby hindering DNA replication and repair processes in rapidly dividing cells such as cancer cells .
Targeting Kinases
The compound also shows promise as an inhibitor of various kinases involved in cell signaling pathways. For instance, it may inhibit tyrosine kinases associated with cancer progression and metastasis. These kinases include the fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in angiogenesis and tumor growth .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting cellular proliferation pathways and promoting programmed cell death mechanisms .
Antimicrobial Properties
In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .
Other Pharmacological Effects
The compound has also been evaluated for additional pharmacological effects including analgesic and anti-inflammatory properties. These effects may be attributed to its ability to modulate signaling pathways involved in pain and inflammation responses .
In Vitro Studies
A series of in vitro experiments were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The IC50 values were determined using standard MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
These results indicate that the compound possesses potent cytotoxic effects against multiple cancer types.
Animal Studies
In vivo studies have further corroborated the antitumor efficacy observed in vitro. Animal models treated with this compound showed significant tumor regression compared to control groups. The treatment also resulted in a favorable safety profile with minimal toxicity noted at therapeutic doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
